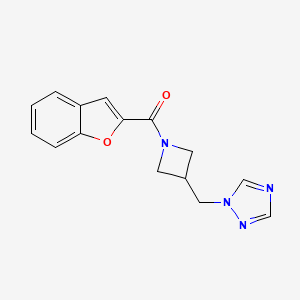

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(14-5-12-3-1-2-4-13(12)21-14)18-6-11(7-18)8-19-10-16-9-17-19/h1-5,9-11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMIPEIVISZCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the individual moieties followed by their assembly into the final structure. A possible synthetic route could include:

Synthesis of 1H-1,2,4-triazole: This can be achieved through the cyclization of hydrazine derivatives with formamide.

Preparation of azetidine: Azetidine can be synthesized via the reduction of azetidinone or through cyclization reactions involving amines and haloalkanes.

Formation of benzofuran: Benzofuran can be synthesized through the cyclization of o-hydroxyaryl ketones.

The final step would involve coupling these moieties under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired methanone linkage.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.

Reduction: The azetidine ring can be reduced to form azetidines with different substitution patterns.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Benzofuranones.

Reduction: Substituted azetidines.

Substitution: Triazole derivatives with various substituents.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Possible pharmacological activity due to the presence of bioactive moieties.

Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The triazole ring could interact with metal ions or amino acid residues, while the azetidine and benzofuran moieties could provide additional binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized based on core motifs:

2.1 Benzofuran-Triazole Hybrids

- 2,2-Di(1H-1,2,3-triazol-1-yl)benzofuran-3(2H)-ones (): These derivatives feature a benzofuranone core with two geminal triazole groups. Unlike the target compound’s azetidine linker, these use direct substitution on the benzofuranone oxygen. Compounds such as 3f and 3h demonstrated potent antimicrobial activity (MIC = 50 µg/mL against Staphylococcus aureus and Candida albicans), attributed to synergistic effects between the benzofuranone and triazole moieties .

- 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone (): This analog replaces the azetidine with a sulfanyl-triazole group. Its bioactivity remains uncharacterized, but the sulfanyl linker may enhance solubility compared to the methylene group in the target compound .

2.2 Triazole-Containing Heterocycles

- 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (): A simpler analog with a phenyl-triazole-ethanone structure. The absence of the benzofuran and azetidine motifs likely reduces target specificity but may improve synthetic accessibility .

- 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one (): This compound incorporates a thiadiazole ring instead of azetidine.

2.3 Methanone-Linked Triazoles

- Phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone (): This derivative lacks the benzofuran and azetidine groups but shares the triazole-methanone motif. Its bioactivity is undocumented, though similar triazole-methanones are explored as kinase inhibitors .

Physicochemical Properties

*Predicted using fragment-based methods.

Research Implications and Limitations

The target compound’s azetidine-triazole-benzofuran architecture represents an underexplored chemical space. While its analogs demonstrate promising antimicrobial activity, the azetidine ring’s impact on bioavailability and toxicity requires further investigation. Comparative studies with ’s geminal bis-triazoles suggest that increasing triazole substituents may enhance potency but reduce solubility.

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanone is a novel hybrid molecule that combines various heterocyclic components, which often enhances its biological activity. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Structural Features

The compound features:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's structural uniqueness.

- Triazole Moiety : Known for its role in medicinal chemistry, particularly in antifungal and anticancer activities.

- Benzofuran Group : This component is associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3O |

| Molecular Weight | 255.29 g/mol |

Antimicrobial Properties

The triazole component of the compound is known to inhibit fungal cytochrome P450 enzymes, which suggests potential antifungal activity . Preliminary studies indicate that compounds with similar structures can exhibit significant antimicrobial properties against various pathogens.

Anticancer Activity

Research has shown that compounds containing triazole and benzofuran moieties can have anticancer effects . For instance, related compounds have demonstrated the ability to inhibit cell proliferation in different cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Studies

- In Vitro Studies : A study evaluated the anticancer activity of similar triazole derivatives against human cancer cell lines, reporting IC50 values in the nanomolar range, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

- Antifungal Activity : Another investigation highlighted the antifungal potential of triazole derivatives against Candida species, showing effective inhibition at low concentrations.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Enzymatic Pathways : The triazole moiety's ability to inhibit specific enzymes can disrupt crucial metabolic processes in pathogens.

- Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Q & A

Q. Basic

- NMR : Use H/C NMR to confirm azetidine (δ 3.5–4.5 ppm for CHN) and benzofuran (δ 6.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 324.307) .

Advanced - X-ray crystallography : Resolve 3D conformation to assess steric effects of the triazole-methyl group .

- DFT calculations : Compare experimental IR/Raman spectra with theoretical models to validate electronic properties .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Q. Advanced

- Dose-response assays : Use standardized in vitro models (e.g., enzyme inhibition IC) to control for assay variability .

- SAR analysis : Compare analogs (e.g., substituent effects on benzofuran) to isolate structural determinants of activity .

- Meta-analysis : Pool data from orthogonal studies (e.g., cytotoxicity vs. target-specific assays) to identify confounding factors .

How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Q. Advanced

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during azetidine ring formation to induce enantioselectivity (>90% ee) .

- Asymmetric catalysis : Employ Pd-catalyzed cross-coupling for stereocontrol at the benzofuran-triazole junction .

- HPLC chiral columns : Validate enantiomeric purity (e.g., Chiralpak AD-H) .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Simulate binding to CYP450 or kinase targets using AutoDock Vina (ΔG < -8 kcal/mol suggests strong affinity) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

- QSAR modeling : Corrogate electronic descriptors (e.g., logP, polar surface area) with antifungal/anticancer activity .

What are the critical purity thresholds for this compound in pharmacological studies?

Q. Basic

- HPLC purity : ≥95% (λ = 254 nm, C18 column) .

- Elemental analysis : %C, %H, %N within ±0.4% of theoretical values .

Advanced - Residual solvent analysis : Meet ICH guidelines (e.g., <500 ppm for DCM) via GC-MS .

How does the triazole-methyl group influence the compound’s physicochemical properties?

Q. Basic

- Solubility : Triazole enhances hydrophilicity (logP ≈ 2.1) but reduces membrane permeability .

- Stability : The methyl group sterically shields the triazole ring from metabolic oxidation .

Advanced - Cyclic voltammetry : Measure redox potential to assess electron-withdrawing effects on benzofuran .

What in vitro models are suitable for preliminary evaluation of its anticancer potential?

Q. Basic

- Cell viability assays : Use MTT/WST-1 in cancer lines (e.g., MCF-7, HepG2) with IC < 10 µM indicating potency .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .

How can reaction scalability be addressed without compromising yield or purity?

Q. Advanced

- Flow chemistry : Scale azetidine-triazole coupling under continuous flow (residence time = 30 min, T = 60°C) .

- Design of Experiments (DoE) : Optimize parameters (e.g., temp, stoichiometry) via response surface methodology .

What analytical challenges arise in quantifying this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.